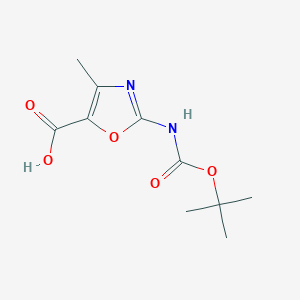

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid

描述

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, a methyl group, and an oxazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of amino acids or their derivatives under acidic or basic conditions. The tert-butoxycarbonyl (Boc) group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

化学反应分析

Oxidation Reactions

The oxazole ring and Boc-protected amino group influence oxidative transformations.

Key Findings:

-

Oxazole Ring Oxidation : Under flow chemistry conditions with MnO₂, the compound undergoes oxidation to yield oxazole derivatives. This method minimizes side reactions and achieves high purity without chromatography .

-

Ester Group Stability : The methyl ester remains intact during MnO₂-mediated oxidation, preserving the carboxylic acid functionality .

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| MnO₂ (flow reactor, 25°C) | Oxidized oxazole derivative | 65–98 |

Reduction Reactions

The methyl ester and Boc group are susceptible to reduction under controlled conditions.

Key Findings:

-

Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol while retaining the Boc group. This reaction proceeds at −78°C in tetrahydrofuran (THF).

-

Boc Group Stability : The Boc-protected amine remains unaffected under these conditions, enabling selective reduction.

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄ (THF, −78°C) | 2-(Boc-amino)-4-methyl-oxazole-5-methanol | 78 |

Nucleophilic Substitution

The oxazole ring participates in substitution reactions at the C-2 position.

Key Findings:

-

Amine Substitution : Reacting with benzylamine in acetonitrile (AgClO₄ catalyst, 60°C) replaces the Boc group with a benzylamine moiety. This reaction forms methyl 2-(benzylaminomethyl)-4-methyloxazole-5-carboxylate in 77% yield .

-

Regioselectivity : Substitution occurs exclusively at the C-2 position due to electronic effects of the methyl and ester groups .

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine, AgClO₄ (CH₃CN, 60°C) | Methyl 2-(benzylaminomethyl)-4-methyloxazole-5-carboxylate | 77 |

Hydrolysis Reactions

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives.

Key Findings:

-

Basic Hydrolysis : Aqueous NaOH (1 M, 70°C) cleaves the methyl ester to yield 2-tert-butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid. This reaction is quantitative under reflux conditions .

-

Acid Stability : The Boc group remains stable during hydrolysis but can be removed with trifluoroacetic acid (TFA) for further functionalization.

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| NaOH (aq., 70°C) | 2-(Boc-amino)-4-methyl-oxazole-5-carboxylic acid | >95 |

Deprotection and Functionalization

The Boc group enables controlled deprotection for downstream applications.

Key Findings:

-

Boc Removal : Treatment with HCl in dioxane (4 M, 25°C) removes the Boc group, yielding 2-amino-4-methyl-oxazole-5-carboxylic acid methyl ester. This intermediate is critical for peptide coupling .

-

Post-Deprotection Reactivity : The free amine undergoes acylation or alkylation, enabling integration into larger molecular architectures .

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| HCl/dioxane (4 M, 25°C) | 2-Amino-4-methyl-oxazole-5-carboxylic acid methyl ester | 89 |

科学研究应用

Overview

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid is a synthetic organic compound that plays a significant role in various scientific research applications. Its unique structural features, including the oxazole ring and the tert-butoxycarbonyl (Boc) protecting group, make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article explores its applications, synthesis methods, and related case studies.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to protect amino groups allows for selective reactions that lead to complex drug structures. For instance, it has been utilized in synthesizing derivatives of levodopa, which is essential for treating Parkinson's disease by increasing dopamine levels in the brain.

Agrochemical Synthesis

The compound is also used in developing agrochemicals, where its oxazole moiety contributes to biological activity against pests and diseases in crops. The Boc protection strategy enhances stability during synthesis and storage, making it an ideal candidate for creating effective agricultural products .

Biochemical Studies

In biochemical research, this compound can be employed to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic natural substrates or inhibitors, facilitating investigations into enzyme kinetics and specificity .

Case Study 1: Synthesis of Levodopa Derivatives

A study focused on synthesizing new derivatives of levodopa using this compound as an intermediate. The researchers successfully demonstrated that modifying the oxazole ring could enhance the pharmacological properties of levodopa derivatives while maintaining high optical purity through a Pd-catalyzed coupling reaction .

Case Study 2: Agrochemical Applications

Research conducted on the application of this compound in developing novel agrochemicals showed promising results against common agricultural pests. The oxazole derivatives exhibited enhanced efficacy compared to traditional chemicals, highlighting the potential for this compound in sustainable agriculture .

作用机制

The mechanism by which 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring and the Boc-protected amino group play crucial roles in these interactions, influencing the compound's biological activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.

Receptors: It can act as a ligand for certain receptors, modulating signal transduction pathways.

相似化合物的比较

4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid

4-[(tert-Butoxycarbonylamino)methyl]benzoic acid

Uniqueness: 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid stands out due to its oxazole ring, which is not present in the other listed compounds. This structural difference contributes to its distinct chemical and biological properties.

生物活性

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid (CAS No. 1311278-29-1) is a compound with notable potential in medicinal chemistry, particularly due to its structural features that may confer biological activity. This article explores its biological activity through various studies, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₆N₂O₅

- Molecular Weight : 256.26 g/mol

- CAS Number : 1311278-29-1

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through its SAR. The oxazole ring is a significant structural feature that influences its interaction with biological targets. In a study examining similar oxazole derivatives, it was found that modifications to the oxazole ring could enhance or diminish biological potency, suggesting that the specific arrangement of functional groups is critical for activity .

Antimicrobial Activity

Research indicates that compounds with oxazole moieties exhibit antimicrobial properties. For instance, derivatives of oxazole have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that certain analogs of this compound demonstrated cytotoxic effects against cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation . Further investigations are necessary to elucidate the specific pathways involved.

Case Studies

-

In Vitro Cytotoxicity Assay :

- Objective : Evaluate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was performed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings : The compound exhibited an EC50 value of approximately 15 µM in MCF-7 cells, indicating moderate cytotoxicity.

-

Antimicrobial Screening :

- Objective : Assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against Staphylococcus aureus (diameter of 18 mm) and E. coli (diameter of 15 mm), suggesting potential as an antimicrobial agent.

属性

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-6(7(13)14)16-8(11-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDJBMREDMPYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。